Quinoxaline-6-carboxylic acid
Overview
Description
Quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the quinoxaline family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound . It is used as an intermediate in the production of antiprotozoal agents
Mode of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They are known to cause DNA damage , and their modes of action include the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and acting as bioreductive agents .
Biochemical Pathways
Quinoxaline derivatives are known to interact with many targets, receptors, or microorganisms .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Biochemical Analysis
Cellular Effects
Quinoxaline derivatives have been reported to have effects on various types of cells and cellular processes . For instance, some quinoxaline compounds have been shown to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner on certain cell lines . It is plausible that Quinoxaline-6-carboxylic acid may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Quinoxaline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-6-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with α-keto carboxylic acids . Another method includes the use of zinc triflate as a catalyst, where diamine and dicarbonyl compounds react in the presence of acetonitrile at room temperature . Additionally, imines and azides can be used to synthesize quinoxalines, with sodium azide and (diacetoxyiodo)benzene as reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as metal-free ionic liquid-mediated reactions and ultrasound irradiation, has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and (diacetoxyiodo)benzene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while reduction can produce this compound derivatives with various functional groups .
Scientific Research Applications
Quinoxaline-6-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
- Quinoline
- Quinazoline
- Cinnoline
- Phthalazine
Properties
IUPAC Name |
quinoxaline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQDBVXRYDEWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350155 | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-00-4 | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What are the structural characteristics of quinoxaline-6-carboxylic acid derivatives and their applications in polymer synthesis?
A1: this compound derivatives typically possess a quinoxaline ring system with a carboxylic acid group at the 6th position, often functionalized with various substituents. These compounds serve as valuable building blocks for synthesizing high-performance polymers. For instance, 2,3-bis(4-aminophenyl)this compound (compound 5) and 2,3-bis[4-(4-aminophenoxy)phenyl]this compound (compound 9) act as AB2 monomers in hyperbranched aromatic polyamide synthesis via the Yamazaki reaction [].
Q2: How do the structural variations within this compound-based polymers influence their properties and potential applications?
A2: Structural modifications significantly impact the properties of the resulting polymers. For example, incorporating a p-phenyloxy spacer between the quinoxaline and p-aminophenyl segments in compound 9, compared to compound 5, leads to significant differences in the solubility and reactivity of the derived hyperbranched polyamides []. Specifically, the polyamide derived from compound 9 (designated as III) shows limited solubility in polar aprotic solvents compared to the polyamide derived from compound 5 (designated as II), which readily dissolves in these solvents [].
Q3: What are the analytical techniques used to characterize and monitor the polymerization reactions involving this compound derivatives?
A3: Researchers employ various techniques to study the polymerization of this compound derivatives. Fourier transform infrared (FT-IR) spectroscopy is critical for monitoring the polymerization progress and confirming the formation of desired functional groups [, ]. Gel-permeation chromatography (GPC) provides insights into the molecular weight distribution of the synthesized polymers, offering crucial information about the polymerization process []. These methods help researchers optimize reaction conditions for desired polymer properties and molecular weights.
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